4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide
Description
Properties
Molecular Formula |
C13H10ClN3O5S |
|---|---|
Molecular Weight |
355.75 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-8-1-6-11(12(7-8)17(19)20)13(18)16-9-2-4-10(5-3-9)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22) |
InChI Key |
RNLMYDNLAZWRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the nitration of 2-chlorobenzamide followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 4-amino-2-nitro-N-(4-sulfamoylphenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide serves as a valuable intermediate in the synthesis of drugs like glyburide, which is used to treat type 2 diabetes. Its structural properties enable it to interact with biological targets involved in glucose metabolism, influencing insulin secretion and sensitivity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide. These compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. Their mechanisms extend beyond the classical inhibition of the folate biosynthetic pathway, showcasing their potential to overcome resistance to traditional sulfa drugs .
Anti-Inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating various inflammatory diseases. The compound's ability to inhibit specific pathways involved in inflammation is under investigation, with promising results suggesting its utility in therapeutic applications .
Anticancer Potential
The anticancer properties of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide derivatives have been explored extensively. A study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including ovarian and colon cancer cells. The most potent derivative showed an IC50 value of 1.9 µM against pancreatic carcinoma cells, highlighting its potential as a lead compound in cancer therapy .
Data Tables
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of various sulfonamide derivatives against MRSA strains. The results indicated that 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential role in developing new antibacterial agents .
- Anticancer Activity : In a comprehensive evaluation of several benzamide derivatives, one derivative of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide was found to induce apoptosis in pancreatic cancer cells through cell cycle arrest at the G2/M phase. This finding supports further exploration into its mechanism and efficacy as an anticancer agent .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of sulfonamides revealed that derivatives containing the sulfamoyl group significantly reduced inflammation markers in vitro. This positions 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide as a candidate for further research into anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to various biological effects. This inhibition can disrupt cellular processes in cancer cells or microorganisms, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Activity
- Analogous nitro-substituted compounds (e.g., 4-nitro derivatives in oxadiazoles) show elevated anti-inflammatory activity .
- Sulfamoyl Group (SO₂NH₂) : Common in carbonic anhydrase inhibitors (e.g., acetazolamide), this group likely contributes to zinc-binding in enzyme active sites. Derivatives in and confirm this motif’s role in biological targeting .
- Chloro Substituent (Cl) : Positional effects are critical. For example, 4-chloro (target) vs. 5-chloro () alters steric and electronic profiles, influencing target selectivity.
Biological Activity
4-Chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and structure-activity relationships (SAR).
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfamoyl group is known to inhibit enzymes such as human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a critical role in purinergic signaling pathways. Inhibition of these pathways can lead to significant effects on cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfamoyl-benzamides, including 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide, exhibit promising anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | Enzyme inhibition |
| Compound IV | MCF-7 | Varies | Tubulin polymerization inhibition |
| 4-Chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide | Various | TBD | TBD |
Toxicity Studies
Toxicity assessments conducted on animal models have indicated that 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide exhibits low toxicity levels. In a study involving oral administration in rats, no significant accumulation of toxic metabolites was observed, suggesting a favorable safety profile . The rapid metabolism and excretion patterns further support its low likelihood of bioaccumulation.
Table 2: Toxicity Profile Summary
| Study Type | Model Organism | Dose (mg/kg) | Observations |
|---|---|---|---|
| 14-day toxicity | Sprague Dawley Rats | Varies | No significant adverse effects |
| 13-week toxicity | Swiss Mice | Varies | Low bioaccumulation |
Structure-Activity Relationship (SAR)
The SAR analysis for sulfamoyl-benzamide derivatives indicates that modifications to the benzene ring and the sulfonamide group significantly affect biological activity. For example, the introduction of different substituents can enhance potency against specific targets such as h-NTPDases or cancer cell lines.
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
- Inhibition of h-NTPDases : A study reported that certain sulfamoyl-benzamide derivatives demonstrated selective inhibition against h-NTPDases, which are implicated in various pathological conditions. The compound's ability to modulate purinergic signaling suggests its potential therapeutic applications in diseases characterized by dysregulated nucleotide metabolism .
- Antitumor Effects : Another investigation highlighted the anticancer efficacy of related compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The study showed that specific derivatives could induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide, and how can researchers optimize reaction conditions for higher yields?
- Synthesis Methodology :
-
Step 1 : Start with 4-sulfamoylaniline and 4-chloro-2-nitrobenzoyl chloride. React under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to form the amide bond .
-
Step 2 : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via column chromatography .
-
Optimization : Increase yield by controlling moisture (use inert atmosphere) and adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine). Higher yields (>80%) are achievable at 25°C with extended reaction times (12–24 hrs) .
- Key Reagents :
| Reagent | Role | Purity Requirement |
|---|---|---|
| 4-Sulfamoylaniline | Nucleophile | ≥98% |
| 4-Chloro-2-nitrobenzoyl chloride | Electrophile | ≥95% |
| Triethylamine | Base (proton scavenger) | Anhydrous |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Prioritize H NMR (DMSO-) for nitro group protons (δ 8.2–8.5 ppm) and sulfamoyl NH signals (δ 10.1–10.3 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
- FTIR : Key peaks include C=O stretch (~1680 cm), NO asymmetric stretch (~1520 cm), and sulfonamide S=O (~1350 cm) .
- HPLC : Use C18 column (acetonitrile/water 70:30) to assess purity (>95%). Retention time typically 6–8 mins .
Q. What known biological targets or pathways are associated with this compound?
- Targets : Likely inhibits bacterial acetyl-CoA carboxylase (ACC) or sulfotransferases due to structural similarity to sulfonamide antibiotics .
- Pathways : Disrupts folate synthesis in microbes or modulates NF-κB signaling in cancer models .
- Validation : Use enzyme inhibition assays (e.g., ACC activity via malonyl-CoA production) or gene expression profiling (qPCR for NF-κB targets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Standardize Assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., sulfamethoxazole as a sulfonamide reference) .
- Dose-Response Curves : Compare IC values under varied conditions (pH, serum concentration). For example, activity may decrease at pH >7 due to sulfamoyl deprotonation .
- Meta-Analysis : Cross-reference data from PubChem (Activity Score: 43/100) and in-house studies to identify outliers .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Approaches :
- Analog Synthesis : Replace nitro group with cyano (-CN) or methoxy (-OCH) to test electronic effects on bioactivity .
- Crystallography : Solve X-ray structure to identify hydrogen bonds between sulfamoyl NH and target proteins (e.g., ACC binding pocket) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to ACC (PDB: 3TUB) .
Q. What advanced spectroscopic methods can determine the compound's conformation in solution versus solid state?
- Techniques :
- Solid-State : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals planar benzamide core and dihedral angle (~25°) between aromatic rings .
- Solution-State : N NMR (DMSO-) distinguishes sulfamoyl nitrogen environments. NOESY detects intramolecular H-bonding between nitro and sulfamoyl groups .
- Dynamic Studies : Variable-temperature NMR (-40°C to 60°C) probes rotational barriers of the sulfamoyl group .
Data Contradiction Analysis
- Case Study : Discrepancies in antibacterial activity (MIC: 2–32 µg/mL across studies).
- Root Cause : Variations in bacterial membrane permeability (Gram-negative vs. Gram-positive) .
- Resolution : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to normalize activity in E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
